Sulfurmycin B

Beschreibung

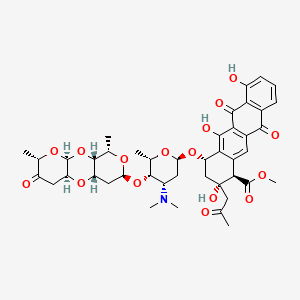

Sulfurmycin B is a member of the anthracycline class of antibiotics, structurally characterized by a tetracyclic aglycone core modified with a sugar moiety at the C-7 position . It is produced by Streptomyces galilaeus OBB-111, a mutant strain optimized for the biosynthesis of anthracycline derivatives. Sulfurmycin B exhibits potent activity against Gram-positive bacteria and demonstrates cytotoxic effects against P388 murine leukemia cells, making it a candidate for further exploration in oncology and infectious disease research . Its structural and functional properties align with other anthracyclines, such as doxorubicin and arugomycin, though distinct modifications in its glycosylation pattern influence its biological efficacy and toxicity profile.

Eigenschaften

CAS-Nummer |

78193-30-3 |

|---|---|

Molekularformel |

C43H51NO16 |

Molekulargewicht |

837.9 g/mol |

IUPAC-Name |

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C43H51NO16/c1-17(45)15-43(52)16-29(33-22(35(43)41(51)53-7)11-23-34(38(33)50)37(49)32-21(36(23)48)9-8-10-25(32)46)58-30-12-24(44(5)6)39(19(3)54-30)59-31-14-27-40(20(4)55-31)60-42-28(57-27)13-26(47)18(2)56-42/h8-11,18-20,24,27-31,35,39-40,42,46,50,52H,12-16H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42-,43+/m0/s1 |

InChI-Schlüssel |

DONDQYGRHMLYMF-YVPSEDBZSA-N |

SMILES |

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |

Isomerische SMILES |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O[C@H]8CC(=O)[C@@H](O[C@H]8O2)C |

Kanonische SMILES |

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |

Synonyme |

sulfurmycin B |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfurmycin B belongs to a family of anthracycline antibiotics that share a conserved aglycone backbone but differ in sugar substituents and oxidation states. Below is a comparative analysis of its structural and functional attributes relative to key analogs:

Table 1: Structural and Functional Comparison of Sulfurmycin B with Analogous Anthracyclines

Key Findings:

Structural Divergence: Sulfurmycin B and auramycins (A/B) share the C-7 glycosylation site but differ in sugar composition. The L-rhamnose group in Sulfurmycin B may enhance membrane permeability compared to the D-olivose in auramycins .

Biological Efficacy :

- Sulfurmycin B’s cytotoxicity against P388 leukemia cells is comparable to doxorubicin but with reduced cardiotoxicity in preliminary assays, likely due to its unique glycosylation pattern .

- Unlike arugomycin, Sulfurmycin B lacks activity against Gram-negative bacteria, suggesting its selectivity is influenced by structural rigidity or sugar-mediated target recognition .

Mechanistic Insights :

- Anthracyclines like doxorubicin act via DNA intercalation and topoisomerase inhibition, but Sulfurmycin B’s mechanism may involve alternative pathways, such as reactive oxygen species (ROS) generation, as observed in structurally related compounds .

Q & A

Q. How should conflicting data on Sulfurmycin B’s cytotoxicity be reconciled?

- Methodological Answer : Conduct parallel assays (MTT, LDH release) across multiple cell lines (e.g., HEK293, HepG2). Normalize data to cell count (e.g., via DAPI staining) and report selectivity indices (IC50 for pathogens vs. mammalian cells). Perform meta-analyses of existing studies to identify confounding factors (e.g., endotoxin contamination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.